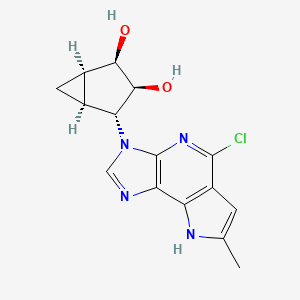
A3AR agonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A3AR agonist 3 is a compound that selectively targets the A3 adenosine receptor, a subtype of adenosine receptors. These receptors are part of the G protein-coupled receptor family and play significant roles in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of A3AR agonist 3 typically involves multiple steps, starting with the preparation of a nucleoside scaffold. This scaffold is then modified through various chemical reactions to introduce specific functional groups that enhance its affinity and selectivity for the A3 adenosine receptor . Common reagents used in these reactions include halogenating agents, protecting groups, and coupling reagents.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient and cost-effective production .
化学反応の分析
Types of Reactions
A3AR agonist 3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学的研究の応用
A3AR agonist 3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptor ligands.
Biology: Employed in research on cell signaling pathways and receptor-ligand interactions.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
作用機序
A3AR agonist 3 exerts its effects by binding to the A3 adenosine receptor, which is coupled to inhibitory G proteins. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate levels. The downstream effects include modulation of various signaling pathways, such as the Wnt and nuclear factor kappa B pathways, which are involved in cell proliferation, apoptosis, and inflammation .
類似化合物との比較
Similar Compounds
Piclidenoson: Another A3 adenosine receptor agonist with high affinity and selectivity.
Namodenoson: A selective A3 adenosine receptor agonist used in clinical trials for liver cancer and non-alcoholic steatohepatitis
Uniqueness
A3AR agonist 3 is unique in its specific structural modifications that enhance its selectivity and potency for the A3 adenosine receptor. Compared to other similar compounds, it may offer improved therapeutic efficacy and reduced side effects in certain pathological conditions .
特性
分子式 |
C15H15ClN4O2 |
|---|---|
分子量 |
318.76 g/mol |
IUPAC名 |
(1R,2R,3S,4R,5S)-4-(8-chloro-11-methyl-3,5,7,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-5-yl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C15H15ClN4O2/c1-5-2-8-9(18-5)10-15(19-14(8)16)20(4-17-10)11-6-3-7(6)12(21)13(11)22/h2,4,6-7,11-13,18,21-22H,3H2,1H3/t6-,7+,11+,12+,13-/m0/s1 |
InChIキー |
VIOXURWAHGNKCW-ZCIHTCQPSA-N |
異性体SMILES |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)[C@@H]4[C@H]5C[C@H]5[C@H]([C@H]4O)O |
正規SMILES |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)C4C5CC5C(C4O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


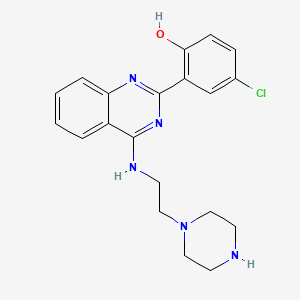
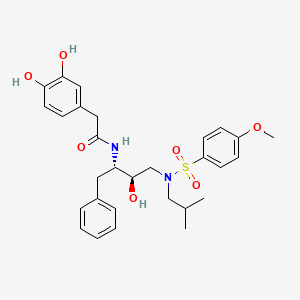
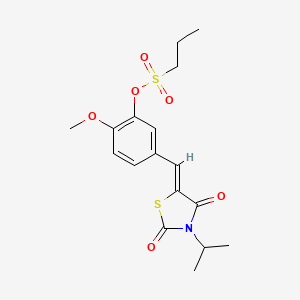
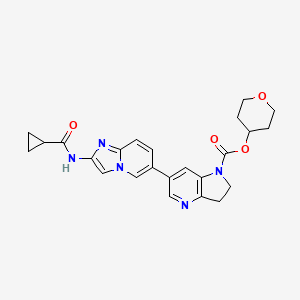
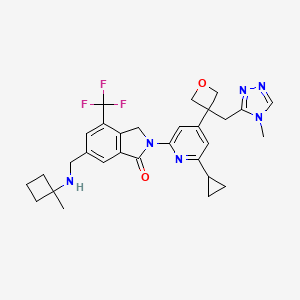
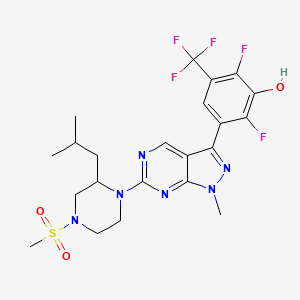
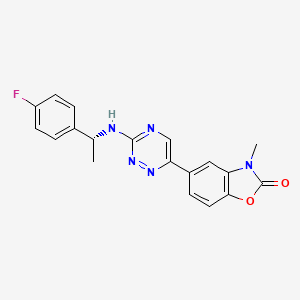
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
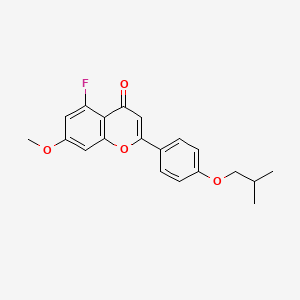
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
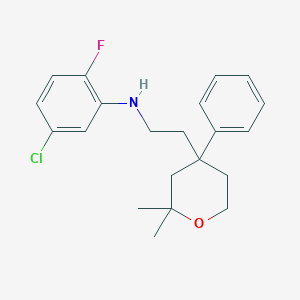
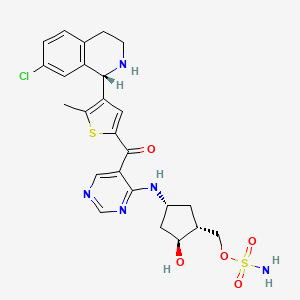
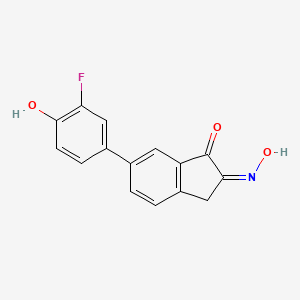
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
